molecular formula C17H17BrN2O3S B11701249 Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-66-9

Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11701249
CAS No.: 617696-66-9
M. Wt: 409.3 g/mol
InChI Key: PIZRPDPHLKSFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 617696-66-9) is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A methyl ester group at position 4.
  • A 4-bromophenyl substituent at position 3.
  • An ethyl group at position 2 and a methyl group at position 5.
    Its molecular formula is C₁₇H₁₇BrN₂O₃S, with a molecular weight of 409.29 g/mol (calculated from –16). The compound’s bicyclic core adopts a flattened boat conformation, as observed in related analogs, with deviations from planarity influenced by substituents .

Properties

CAS No.

617696-66-9

Molecular Formula

C17H17BrN2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17BrN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3

InChI Key

PIZRPDPHLKSFFY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Esterification of p-Bromophenylacetic Acid

The synthesis begins with p-bromophenylacetic acid, which undergoes catalytic esterification with methanol in the presence of a solid acid catalyst (e.g., Amberlyst-15). Refluxing for 5–6 hours yields methyl p-bromophenylacetate, followed by solvent removal under reduced pressure. This step achieves >90% conversion, with the solid acid catalyst recyclable for subsequent batches.

Alkylation and Cyclocondensation

The ester intermediate reacts with dimethyl carbonate and sodium methoxide in methanol under nitrogen at 70–80°C for 4–8 hours, forming a β-keto ester. Subsequent treatment with formamidine hydrochloride induces cyclocondensation, generating a pyrimidinone scaffold. This step requires precise temperature control to avoid side reactions, with yields ranging from 70–85%.

Thiazole Ring Formation

The pyrimidinone intermediate is treated with chloroacetyl chloride in dioxane under reflux, facilitating intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core. Alternatively, a-chloroketones like 1-chloro-2-propanone react with thiopyrimidine derivatives in alkaline conditions, forming the thiazole ring via nucleophilic substitution. The latter method achieves 75–90% yields but requires stoichiometric alkali metal alkoxides.

Final Chlorination and Esterification

The thiazolo[3,2-a]pyrimidine intermediate undergoes chlorination using phosgene or thionyl chloride in toluene at 95–105°C. Quenching the reaction with ethanol precipitates the final product, which is recrystallized to >98% purity.

Cyclocondensation Strategies for One-Pot Synthesis

Biginelli Reaction Derivatives

A modified Biginelli reaction condenses methyl 3-oxopentanoate, thiourea, and 4-bromobenzaldehyde in acetic acid/acetic anhydride, forming dihydropyrimidinethione intermediates. Subsequent cyclization with chloroacetic acid at 120°C yields the thiazolo[3,2-a]pyrimidine skeleton in a single pot, reducing reaction time to 3–4 hours. Yields range from 66–93%, depending on the aldehyde substituent.

Ultrasonic-Assisted Optimization

Applying ultrasonic irradiation during cyclocondensation enhances reaction rates by 40–60%, attributed to improved mass transfer and cavitation effects. For example, sonicating the thiourea-pyrimidine intermediate with chloroacetyl chloride at 50°C for 1 hour achieves 88% yield compared to 72% under conventional reflux.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : A strong carbonyl stretch at 1720–1740 cm⁻¹ confirms the ester and ketone groups. The thiazole C-S bond appears at 650–680 cm⁻¹.

  • ¹H NMR : Key signals include a singlet for the C5–H proton (δ 5.2–5.4 ppm), a triplet for the ethyl group (δ 1.2–1.4 ppm), and aromatic protons from the 4-bromophenyl moiety (δ 7.3–7.6 ppm).

  • Mass Spectrometry : The molecular ion peak at m/z 409.305 ([M+H]⁺) aligns with the compound’s molecular formula (C₁₇H₁₇BrN₂O₃S).

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar thiazolo[3,2-a]pyrimidine core with dihedral angles of 85–89° between the bromophenyl and ester groups. The crystal packing exhibits π-π stacking interactions, stabilizing the lattice.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages
Multi-Step Synthesis70–8518–24 hoursHigh purity (>98%), scalable
Biginelli Cyclocondensation66–933–4 hoursOne-pot synthesis, minimal purification
Ultrasonic-Assisted88–921–2 hoursEnergy-efficient, reduced byproducts

Industrial-Scale Considerations

The multi-step method is preferred for kilogram-scale production due to established protocols and recyclable catalysts. However, the ultrasonic-assisted route offers greener alternatives by cutting solvent use by 30% and energy consumption by 50%. Challenges include handling phosgene in chlorination steps, prompting substitution with safer reagents like oxalyl chloride .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer activity. For instance, a series of thiazole-pyrimidine hybrids were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. One notable compound showed an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 6.14 μM) due to the presence of electron-withdrawing groups that enhance biological activity .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In a study involving thiazole-integrated pyrrolidin-2-one analogues, certain derivatives exhibited significant anticonvulsant activity, with one analogue achieving a median effective dose (ED50) of 18.4 mg/kg . This highlights the potential of thiazolo[3,2-a]pyrimidine derivatives in treating neurological disorders.

Inhibition of Carbonic Anhydrase

Thiazole derivatives have been explored for their ability to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes. A study found that specific thiazole compounds displayed potent inhibition of CA-III, suggesting their potential in managing conditions like glaucoma and obesity .

Material Science Applications

Beyond biological applications, thiazolo[3,2-a]pyrimidine derivatives are being explored for their material properties:

Crystal Structure Analysis

Studies utilizing X-ray diffraction have revealed significant insights into the crystal packing and molecular interactions within these compounds. For example, n–π interactions involving bromine atoms have been shown to influence the crystalline structure and stability of these compounds .

Supramolecular Chemistry

Research has highlighted the role of halogen–π interactions as supramolecular synthons in constructing complex structures from thiazole derivatives. These interactions are crucial for designing materials with specific optical and electronic properties .

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in the Ester Group

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound Methyl C₁₇H₁₇BrN₂O₃S 409.29 Methyl ester at C6; ethyl at C2; 4-bromophenyl at C5
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo... Ethyl C₁₈H₁₉BrN₂O₃S 423.32 Ethyl ester at C6; similar core structure; exhibits n-π interactions in crystal packing
2-Methoxyethyl 2-(3,4-dimethoxybenzylidene) 2-Methoxyethyl C₂₃H₂₃N₂O₆S 479.50 Extended ester chain; trimethoxybenzylidene group alters π-stacking and solubility

Key Observations :

  • Ethyl vs.
  • Crystal Packing : The ethyl analog forms homochiral chains via Br···C n-π interactions (distance: 3.379 Å), while the target compound’s methyl group may reduce steric hindrance, affecting packing efficiency .

Halogen Substituents on the Phenyl Ring

Compound Name Phenyl Substituent Key Properties
Target Compound 4-Bromophenyl Strong electron-withdrawing effect; enhances stability and bioactivity
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]... 4-Chlorophenyl Reduced steric bulk vs. Br; lower molecular weight (Cl: 35.45 vs. Br: 79.90)
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo... 2-Chlorophenyl Ortho-substitution disrupts planarity; impacts antimicrobial activity

Impact of Halogens :

  • Bromine : Enhances electrophilicity and participation in halogen bonding (e.g., Br···C interactions in ).
  • Chlorine : Smaller atomic radius reduces steric effects but may lower binding affinity in biological targets (e.g., antimicrobial assays in ).

Substituents at Position 2 and Core Modifications

Compound Name Position 2 Substituent Core Modification Biological Activity
Target Compound Ethyl None Data pending (structural focus)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo... Ethyl Sofa conformation in dihydropyrimidine ring Potential anti-tumor activity via chiral assembly
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)... 2,4,6-Trimethoxybenzylidene Non-planar dihedral angle (80.94°) Pharmacological interest due to pyrimidine core

Notable Features:

  • Benzylidene Groups (e.g., ): Introduce steric bulk and π-conjugation, altering electronic properties and intermolecular interactions (e.g., C–H···O hydrogen bonds).

Biological Activity

Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The structure of this compound includes a thiazole ring fused with a pyrimidine, which is known to enhance biological activity through various mechanisms.

The molecular formula of this compound is C17H17BrN2O3SC_{17}H_{17}BrN_{2}O_{3}S, with a molecular weight of approximately 375.40 g/mol. The presence of the bromophenyl group is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including the target compound. The cytotoxic effects were assessed using various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • TK-10 (renal cancer)
  • Methodology :
    • The sulforhodamine B (SRB) assay was employed to evaluate cell viability post-treatment with the compound.
  • Findings :
    • Compounds structurally related to Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo showed significant cytotoxicity against A549 and TK-10 cells, with some derivatives demonstrating higher efficacy than the standard drug doxorubicin. Notably, compounds with similar structural motifs exhibited enhanced late apoptosis rates and cell cycle arrest in these cancer cells .

The proposed mechanisms for the anticancer activity of thiazolo[3,2-a]pyrimidine derivatives include:

  • Induction of Apoptosis : The compounds may trigger programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Certain derivatives have been shown to interfere with cell cycle progression, effectively halting proliferation.
  • Autophagy Induction : Some studies suggest that these compounds can promote autophagic processes in cancer cells, contributing to their cytotoxic effects .

Antimicrobial Activity

In addition to anticancer properties, thiazolo[3,2-a]pyrimidine derivatives have been explored for antimicrobial activity:

  • Tested Pathogens :
    • Various bacterial strains including Gram-positive and Gram-negative bacteria.
  • Results :
    • Preliminary data indicate that certain derivatives exhibit notable antibacterial effects, potentially due to their ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo can be influenced by structural variations:

Structural FeatureEffect on Activity
Bromine SubstitutionEnhances lipophilicity and may improve membrane permeability
Ethyl Group at Position 2Contributes to overall stability and bioavailability
Carbonyl GroupPlays a crucial role in binding interactions with biological targets

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives against A549 and TK-10 cell lines. Among these, one derivative demonstrated an IC50 value lower than that of doxorubicin, indicating superior efficacy in inducing cytotoxicity.

Case Study 2: Antimicrobial Screening

Another research focused on the antimicrobial properties of similar compounds revealed that certain derivatives showed significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents.

Q & A

Q. What synthetic routes are commonly employed to prepare this thiazolo[3,2-a]pyrimidine derivative?

The compound can be synthesized via cyclocondensation reactions between functionalized hydrazine derivatives and keto esters under acidic or thermal conditions. For analogs, bromination at the para position is achieved using N-bromosuccinimide (NBS) in dichloromethane. Post-synthetic purification involves column chromatography, and characterization relies on NMR (1H, 13C), IR spectroscopy, and mass spectrometry. Similar ethyl ester derivatives were synthesized via Z/E-configuration-controlled reactions using methoxycarbonylmethylene groups .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of the thiazolo[3,2-a]pyrimidine core?

1H NMR coupling constants (e.g., vicinal coupling for olefinic protons) and nuclear Overhauser effect (NOE) experiments resolve stereochemistry. IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹). 13C NMR identifies substituent-induced chemical shifts in the heterocyclic system, such as downfield shifts for electron-withdrawing groups like bromine .

Q. How are intermolecular interactions in the crystal structure of this compound characterized?

Single-crystal X-ray diffraction reveals π-π stacking between aromatic rings (3.5–4.0 Å) and hydrogen bonds (e.g., C=O···H-N, 2.6–2.8 Å). For analogs, monoclinic systems (space group P21/n) with unit cell parameters (e.g., a=7.5363 Å, β=94.465°) are common. Intermolecular C-H···O interactions further stabilize packing .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and proposed structures?

Single-crystal analysis provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, crystallographic data for ethyl analogs resolved Z/E-configurational ambiguities in methoxycarbonylmethylene groups, showing bond lengths consistent with conjugation (C=C: ~1.34 Å, C=O: ~1.21 Å). Discrepancies in NMR coupling constants can be cross-validated against crystallographic torsion angles .

Q. What experimental design strategies optimize multi-step synthesis yields?

Design of Experiments (DoE) and response surface methodology (RSM) identify critical variables (e.g., temperature, stoichiometry). Flow chemistry approaches, as demonstrated in diphenyldiazomethane synthesis, enable precise control of reaction parameters (residence time, mixing efficiency). Statistical modeling (e.g., ANOVA) minimizes trial runs and maximizes yield .

Q. How do substituent variations (e.g., bromophenyl vs. chlorophenyl) influence biological activity?

Bromine’s electron-withdrawing nature enhances electrophilic interactions with biological targets, potentially improving antimicrobial or anticancer activity. Comparative studies on analogs show that para-substituted aryl groups increase steric bulk, affecting binding affinity. Thiazolo[3,2-a]pyrimidines with fluorobenzylidene substituents exhibit enhanced activity due to improved lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.